molecular formula C8H7ClN4O2 B1482482 Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1422344-01-1

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1482482
CAS No.: 1422344-01-1
M. Wt: 226.62 g/mol
InChI Key: UIOYEOFIQIJXLG-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is a chemical compound belonging to the class of triazolopyrazines

Biochemical Analysis

Biochemical Properties

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase, exhibiting inhibition at the nanomolar level . This interaction is crucial as c-Met kinase is involved in various cellular processes, including proliferation and survival. The compound’s ability to inhibit this enzyme suggests its potential as an anti-cancer agent.

Cellular Effects

This compound has demonstrated notable effects on various cell types. It exhibits antiproliferative activities against cancer cell lines such as A549, MCF-7, and HeLa . The compound influences cell function by inhibiting cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis. Additionally, it affects gene expression and cellular metabolism, further contributing to its antiproliferative properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity . This inhibition disrupts downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without notable toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes that may influence its activity and efficacy . These pathways can affect metabolic flux and metabolite levels, potentially impacting the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrazine core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts and specific temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also incorporate purification steps to isolate the final product with high purity. Continuous flow chemistry and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of kinase inhibitors and anticancer agents.

  • Industry: Its derivatives are used in the production of agrochemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate is compared with other similar compounds, such as Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine-2-carboxylate and Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine-2-carboxylate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

List of Similar Compounds

  • Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine-2-carboxylate

  • 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Properties

IUPAC Name

ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)6-11-7-5(9)10-3-4-13(7)12-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYEOFIQIJXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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